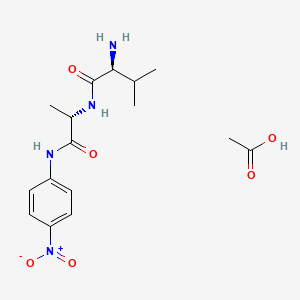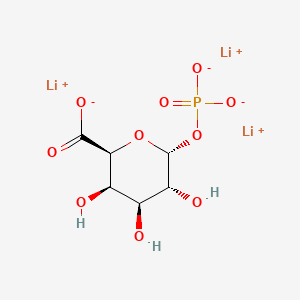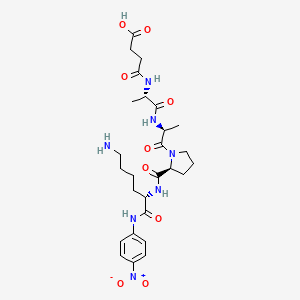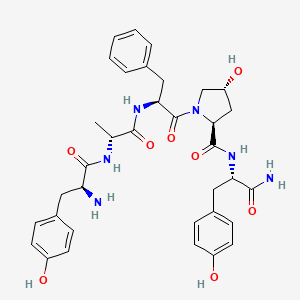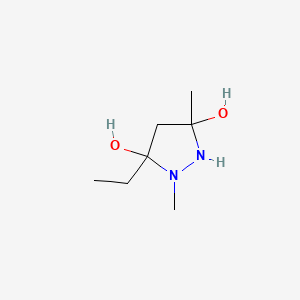
4-Thiazolmethanthiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Thiazolemethanethiol is a chemical compound with the molecular formula C4H5NS2. It is used in various research and industrial applications .
Synthesis Analysis
The synthesis of 4-Thiazolemethanethiol and its derivatives involves various chemical reactions. For instance, thiazole derivatives have been synthesized through the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide . Another method involves the Jacobsen cyclization of thioamide to the corresponding 2,5-dimethyl-[1,3]thiazolo[4,5-d][1,3]thiazole .Molecular Structure Analysis
The molecular structure of 4-Thiazolemethanethiol is characterized by the presence of a thiazole ring, which is a five-membered ring containing one nitrogen atom, one sulfur atom, and three carbon atoms .Chemical Reactions Analysis
The chemical reactions involving 4-Thiazolemethanethiol are complex and can lead to a variety of products. For example, thiazole derivatives have shown significant reactivity in various chemical reactions, leading to the formation of new compounds with potential biological activities .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Thiazolemethanethiol include its molecular weight, density, melting point, boiling point, and other related properties .Wissenschaftliche Forschungsanwendungen
Optoelektronische Geräte
4-Thiazolmethanthiol: wird im Bereich der Optoelektronik eingesetzt, insbesondere in Geräten wie Farbstoff-sensibilisierten Solarzellen und organischen Feldeffekttransistoren . Seine molekulare Struktur trägt zu einer hohen Oxidationsstabilität und Ladungsträgermobilität bei, die für die Leistung dieser Geräte unerlässlich sind.
Pharmazeutische Anwendungen
Thiazol-Derivate, einschließlich derer mit This compound, zeigen eine breite Palette von pharmazeutischen Aktivitäten. Sie werden bei der Entwicklung von Medikamenten mit antimikrobiellen, antiretroviralen, antimykotischen, antikanker, antidiabetischen, entzündungshemmenden, Anti-Alzheimer, antihypertensiven, antioxidativen und leberschützenden Eigenschaften eingesetzt .
Materialwissenschaft
Die Verbindung ist auch in der Materialwissenschaft von Bedeutung, wo sie an der Synthese von Flüssigkristallen, Sensoren und Sonnenschutzmitteln beteiligt ist. Seine einzigartigen Eigenschaften machen es geeignet, Materialien mit bestimmten gewünschten Eigenschaften zu erzeugen .
Katalyse
This compound: spielt eine Rolle in der Katalyse und ist Bestandteil von Katalysatoren, die in verschiedenen chemischen Reaktionen eingesetzt werden. Seine Anwesenheit kann die Effizienz und Selektivität chemischer Prozesse verbessern .
Antivirale Forschung
In der antiviralen Forschung haben sich Thiazol-Derivate als Ziel für bestimmte Viren wie HIV-1 erwiesen. Oligonukleotide, die mit der Thiazol-Kette konjugiert sind, bieten einen einzigartigen Ansatz, um das Virus gezielt anzugreifen und möglicherweise zu hemmen .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Thiazole derivatives have been reported to interact with various biological targets such as toll-like receptor 4 (tlr4) in non-small cell lung carcinoma cells , and Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and Histone Deacetylase (HDAC) in cancer cells .
Mode of Action
Thiazole derivatives have been shown to induce dna damage, cell cycle arrest in the g2/m phase, and apoptosis as indicated by annexin-v staining and the activation of caspases . They also modulate the expression and activity of several factors .
Biochemical Pathways
Thiazole derivatives have been associated with the regulation of cell adhesion molecules (cams) through bioinformatics methods . They have also been linked to the oxidation of Krebs’ cycle intermediates .
Pharmacokinetics
Thiazole derivatives are known to exhibit diverse biological activities, suggesting they may have favorable pharmacokinetic properties .
Result of Action
Thiazole derivatives have been shown to induce apoptosis and inhibit cell migration . They have also demonstrated excellent anticonvulsant activity in both pentylenetetrazole-induced seizures and maximal electroshock seizure tests .
Action Environment
Thiazolo [5,4- d ]thiazole-based organic sensitizers have been designed for producing semitransparent dye-sensitized solar cells (dsscs) for greenhouse integration , suggesting that environmental factors such as light can influence the action of thiazole derivatives.
Biochemische Analyse
Biochemical Properties
4-Thiazolemethanethiol, like other thiazoles, plays a significant role in various biochemical reactions. Thiazoles are known to interact with a variety of enzymes, proteins, and other biomolecules . For instance, thiazoles are found in Vitamin B1 (thiamine), which plays a crucial role in the body’s energy metabolism
Molecular Mechanism
Thiazoles are known to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom This suggests that 4-Thiazolemethanethiol could potentially interact with biomolecules through these mechanisms, leading to changes in gene expression or enzyme activity
Eigenschaften
IUPAC Name |
1,3-thiazol-4-ylmethanethiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NS2/c6-1-4-2-7-3-5-4/h2-3,6H,1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNCMPUVRAZFKCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)CS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60653455 |
Source


|
| Record name | (1,3-Thiazol-4-yl)methanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60653455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104256-57-7 |
Source


|
| Record name | (1,3-Thiazol-4-yl)methanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60653455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-Methoxy-2-methylbenzo[d]thiazol-5-amine](/img/structure/B561250.png)

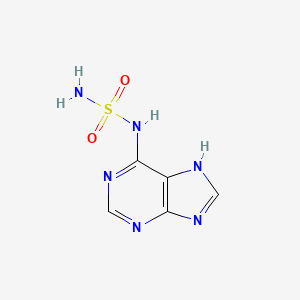
![(2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol](/img/structure/B561256.png)
